molecular formula C8H12O6 B2699465 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid CAS No. 1103738-17-5

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

Cat. No. B2699465
CAS RN: 1103738-17-5
M. Wt: 204.178
InChI Key: YQQLEMAYGCQRAW-CXXDYQFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid” is a chemical compound with the CAS Number: 1103738-17-5 . It has a linear formula of C8H12O6 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C8H12O6 . The molecular weight is 204.18 . The SMILES representation is OC@H=O)O1)C@H[C@@H]1OC2©C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.18 . The compound is shipped at room temperature .

Scientific Research Applications

Analytical Chemistry

Chelating Agent: The carboxylic acid group can act as a chelating agent, binding to metal ions. Analytical chemists use it to extract and quantify metal ions in environmental samples or biological fluids.

These applications highlight the versatility and potential of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid in various scientific fields. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you have any specific questions or need further details, feel free to ask! 🌟

properties

IUPAC Name

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLEMAYGCQRAW-CXXDYQFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

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